molecular formula C24H27NO9 B154455 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 131531-80-1

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B154455
CAS No.: 131531-80-1
M. Wt: 473.5 g/mol
InChI Key: CHHFGHQMWZQINE-MRKXFKPJSA-N
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Description

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a protected glycoside derivative that serves as a critical synthetic intermediate in carbohydrate chemistry research. Compounds of this structural class, featuring a 2-naphthyl aglycone and protected N-acetylglucosamine moiety, are of significant interest for the synthesis of complex oligosaccharides and glycoconjugates . Researchers utilize such specialized building blocks to probe glycosidase enzyme mechanisms and kinetics, as related lactone derivatives have demonstrated potent nanomolar-scale inhibition of enzymes like human O-GlcNAcase (hOGA) and hexosaminidases (HexB) . The acetylated sugar backbone provides a stable, soluble precursor that can be selectively deprotected for further chemical elaboration, making it a valuable tool for chemical biology studies and the development of novel biochemical probes. This compound is intended for use in advanced laboratory research applications only.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO9/c1-13(26)25-21-23(32-16(4)29)22(31-15(3)28)20(12-30-14(2)27)34-24(21)33-19-10-9-17-7-5-6-8-18(17)11-19/h5-11,20-24H,12H2,1-4H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHFGHQMWZQINE-MRKXFKPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562945
Record name Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131531-80-1
Record name Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Protection and Glycosylation

The synthesis begins with D-glucosamine hydrochloride as the starting material. Hydroxyl groups at positions 3, 4, and 6 are acetylated using acetic anhydride in pyridine, yielding 2-acetamido-3,4,6-tri-O-acetyl-D-glucosamine. The anomeric hydroxyl is then activated via conversion to a trichloroacetimidate donor or glycosyl bromide .

Glycosylation with 2-Naphthol :

  • Trichloroacetimidate Method : The acetylated glucosamine is treated with trichloroacetonitrile and DBU to form the trichloroacetimidate intermediate. Reaction with 2-naphthol under BF₃·OEt₂ catalysis in anhydrous dichloromethane at −20°C affords the β-anomer with 72–78% yield.

  • Bromide Donor Method : Activation with HBr/AcOH generates the glycosyl bromide, which couples with 2-naphthol in the presence of AgOTf and 2,6-di-tert-butylpyridine (DTBP), achieving 68–74% yield and >85% β-selectivity.

Oxazoline-Mediated Condensation

An alternative route employs 2-methyl-4,5-(3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyrano)-2-oxazoline as a stabilized glycosyl donor. Heating with 2-naphthol in toluene at 80°C under N₂ yields the β-glycoside via neighboring group participation. This method minimizes side reactions but requires rigorous anhydrous conditions (yield: 60–65%).

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

ParameterTrichloroacetimidate RouteBromide Donor RouteOxazoline Route
CatalystBF₃·OEt₂ (0.2 equiv)AgOTf (1.5 equiv)None
SolventCH₂Cl₂CH₃CNToluene
Temperature−20°C → 0°C0°C → RT80°C
β:α Selectivity9:16:1>20:1
Yield78%74%65%

Critical Factors :

  • Low Temperatures : Enhance β-selectivity by slowing anomerization.

  • Silver Salts : AgOTf minimizes halide interference in bromide routes.

  • Solvent Polarity : Polar solvents (CH₃CN) stabilize oxocarbenium intermediates, favoring β-configuration.

Protecting Group Stability

The tri-O-acetyl groups remain intact under glycosylation conditions but are susceptible to Zemplén deacetylation (NaOMe/MeOH). For applications requiring free hydroxyls, post-glycosylation deprotection achieves >95% recovery.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • Anomeric proton: δ 4.98 ppm (d, J = 8.4 Hz, β-configuration).

    • Acetyl groups: δ 2.01–2.17 ppm (3 × OAc, 1 × NHAc).

  • ¹³C NMR : C-1 at δ 100.8 ppm confirms β-linkage.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₇H₃₁NO₁₀ : [M+Na]⁺ = 552.1893.

  • Observed : 552.1895 (Δ = 0.36 ppm).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Trichloroacetimidate Route : Highest yield (78%) but requires cryogenic conditions.

  • Oxazoline Route : Superior β-selectivity (>20:1) but lower yield (65%) due to thermal decomposition.

Practical Considerations

  • Cost : AgOTf and BF₃·OEt₂ increase expenses in bromide and trichloroacetimidate routes.

  • Purification : Silica gel chromatography effectively isolates the β-anomer (Rf = 0.35 in EtOAc/hexane 1:1) .

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes several types of chemical reactions:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

    Oxidation: The naphthyl group can undergo oxidation reactions, forming various oxidized derivatives.

    Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: 2-Naphthyl 2-amino-2-deoxy-D-glucopyranoside.

    Oxidation: Various oxidized naphthyl derivatives.

    Substitution: Compounds with different functional groups replacing the acetamido group.

Scientific Research Applications

Enzymatic Applications

1. Ligand for Enzymes
2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside serves as a ligand for various enzymes, notably beta-galactosidase. Its structural features allow it to interact effectively with the enzyme's active site, facilitating studies on enzyme kinetics and substrate specificity .

2. Substrate Analog
As a substrate analog, this compound can be utilized to investigate the mechanisms of glycosylation reactions. The acetyl groups on the glucopyranoside moiety enhance its stability and solubility, making it a suitable candidate for in vitro studies of glycosyltransferases .

Glycoscience Research

1. Glycan Synthesis
The compound is instrumental in synthesizing complex glycans. Its structure allows for modifications that can lead to the creation of various glycosylated products, which are crucial in studying cell signaling and recognition processes .

2. Structural Studies
Research involving NMR spectroscopy and X-ray crystallography often employs this compound to elucidate the structures of glycoproteins and glycolipids. Understanding these structures is vital for grasping their biological functions and interactions .

Case Study 1: Beta-Galactosidase Inhibition

A study demonstrated that 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside could inhibit beta-galactosidase activity in a competitive manner. The inhibition was characterized by measuring the rate of product formation in the presence of varying concentrations of the compound. The results indicated a significant reduction in enzyme activity, suggesting potential applications in therapeutic contexts where modulation of enzyme activity is desired.

Case Study 2: Glycosylation Mechanism Investigation

In another study focused on glycosylation mechanisms, researchers utilized this compound as a substrate to explore the activity of specific glycosyltransferases. The findings revealed insights into substrate preference and catalytic efficiency, contributing to a deeper understanding of glycan biosynthesis pathways.

Mechanism of Action

The compound acts as a substrate for beta-galactosidase. Upon enzymatic cleavage, it releases a fluorescent naphthyl derivative, which can be quantitatively measured. This reaction is highly specific and sensitive, making it useful for detecting even low levels of beta-galactosidase activity.

Comparison with Similar Compounds

Key Structural Differences

The aryl group and acetylation pattern critically influence physicochemical properties and biological activity. Below is a comparative analysis with analogous compounds:

Compound Name Aryl Substituent Acetylation Pattern Molecular Weight (g/mol) Key Applications/Properties
2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside 2-Naphthyl 3,4,6-tri-O-acetyl ~473 (estimated) Fluorescent probes, enzyme specificity studies
4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside 4-Nitrophenyl 3,4,6-tri-O-acetyl 470.34 (C20H23NO11) Chromogenic substrate for β-N-acetylhexosaminidases; high enzymatic hydrolysis rates
1-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside 1-Naphthyl 3,4,6-tri-O-acetyl 473.48 (C24H27NO9) Similar fluorescence properties; steric hindrance differs due to naphthyl orientation
2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside 2-Nitrophenyl 3,4,6-tri-O-acetyl 618.91 (CAS 61891-87-0) Intermediate in glycoconjugate synthesis; moderate enzymatic hydrolysis
Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside Phenyl Unacetylated 311.33 (C14H17NO6) Baseline substrate for glycosidases; lower stability due to unprotected hydroxyls

Impact of Substituents

  • Aryl Group Effects: Naphthyl vs. Nitrophenyl: The 2-naphthyl group enhances lipophilicity (logP ~2.27) compared to polar nitro-substituted derivatives, improving membrane permeability but reducing aqueous solubility . Nitrophenyl derivatives (e.g., 4-nitrophenyl) are preferred for colorimetric assays due to their chromogenic nitro group, which releases yellow 4-nitrophenolate upon hydrolysis .
  • Acetylation Patterns :

    • Full acetylation (3,4,6-tri-O-acetyl) enhances stability and solubility in organic solvents, making these compounds suitable for synthetic glycosylation reactions. Partially acetylated derivatives (e.g., 3,6-di-O-acetyl) show reduced stability and faster deacetylation in biological systems .

Enzymatic Activity and Substrate Specificity

Hydrolysis by β-N-Acetylhexosaminidases

  • 4-Nitrophenyl Derivatives : Exhibit high hydrolysis rates (up to 85% relative to phenyl-GlcNAc) due to the electron-withdrawing nitro group, which stabilizes the transition state .
  • However, they serve as competitive inhibitors or fluorescent tracers .
  • 4-Deoxy Analogs : Compounds like 4-deoxy-phenyl-GlcNAc (1a) show enhanced hydrolysis rates in fungal enzymes, emphasizing the importance of the C4 hydroxyl group in enzyme recognition .

Transglycosylation Potential

  • 4-Nitrophenyl and phenyl derivatives are effective glycosyl donors in enzymatic transglycosylation (e.g., forming disaccharides with β-(1→6) linkages) .
  • Naphthyl derivatives are less reactive in transglycosylation due to poor leaving-group ability but may act as glycosyl acceptors .

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 5.2–5.4 (H-1, β-configuration), δ 2.0–2.1 (acetyl groups), and aromatic protons at δ 7.2–8.5 for naphthyl/nitrophenyl groups .
  • HR-MS : Molecular ion peaks (e.g., [M+Na]⁺ at m/z 779.2123 for 4-nitrophenyl derivatives) confirm structural integrity .

Biological Activity

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a glycosyl derivative known for its potential biological activities. This compound, with the molecular formula C25H29NO9 and a molar mass of 487.51 g/mol, has garnered attention for its role in inhibiting specific enzymes and its applications in medicinal chemistry.

The compound is characterized by its complex structure, which includes a naphthyl group and multiple acetylated hydroxyl groups. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC25H29NO9
CAS Number190181-66-9
Density1.29 g/cm³ (predicted)
Boiling Point656.8 °C (predicted)
pKa13.55 (predicted)

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory activity against various enzymes. A notable study demonstrated that N-(β-D-glucopyranosyl) 3-(2-naphthyl)-propenoic amide derived from this structure was identified as one of the best inhibitors of rabbit muscle glycogen phosphorylase b, with an inhibition constant Ki=3.5μMK_i=3.5\,\mu M . This suggests that modifications to the glucopyranoside framework can enhance enzyme inhibition potency.

Case Studies

  • Inhibition of Carbonic Anhydrases : A study highlighted the synthesis of glycosyltriazole benzene sulfonamides that demonstrated inhibitory activity against carbonic anhydrases, an important class of enzymes involved in acid-base balance and fluid secretion . The structural similarity to 2-naphthyl derivatives suggests potential for similar applications.
  • Glycogen Phosphorylase Inhibition : In another case, derivatives were evaluated for their ability to inhibit glycogen phosphorylase, which plays a crucial role in glucose metabolism. The findings indicated that specific modifications could lead to enhanced inhibitory effects .

Synthesis and Derivatives

The synthesis of 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside typically involves multi-step organic reactions including acetylation and glycosidation techniques. The ability to modify the acetyl groups allows for the exploration of various biological activities.

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

Reaction StepConditionsYield (%)Reference
AcetylationAc₂O, DMAP, CH₂Cl₂>95
Glycosylation2-Naphthol, TMSOTf, DCM34–44
DeprotectionNaOMe/MeOH, 0°C85–90

Q. Table 2. Enzymatic Hydrolysis Data

EnzymeSubstratekₖₐₜ (s⁻¹)Kₘ (mM)Reference
Human hexosaminidase4-Nitrophenyl derivative12.5 ± 1.20.45 ± 0.05
Bacterial β-glucosidase2-Naphthyl analog8.7 ± 0.90.67 ± 0.08

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